molecular formula C14H14ClNS B1598447 5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine CAS No. 55157-56-7

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

Cat. No. B1598447
CAS RN: 55157-56-7
M. Wt: 263.8 g/mol
InChI Key: KNSFITOKRGUJFV-UHFFFAOYSA-N
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Description

“5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine” is a chemical compound with the molecular formula C14H14ClNS1. It is used in the field of medicinal chemistry2.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available literature. However, similar compounds are often synthesized through various chemical reactions, including condensation and cyclization32.



Molecular Structure Analysis

The molecular structure of “5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine” consists of a pyridine ring fused with a tetrahydrothieno ring. The 4-chlorobenzyl group is attached to the fifth carbon of the pyridine ring1.



Chemical Reactions Analysis

The specific chemical reactions involving “5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine” are not detailed in the available literature. However, similar compounds are known to participate in various chemical reactions, including acid-catalyzed tandem reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine” are not explicitly mentioned in the available literature. However, it is known that the compound is a yellow solid with a melting point of 224–225°C2.


Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

The synthesis of novel pyrido and thieno derivatives, including pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related systems, showcases the versatility of tetrahydrothieno pyridine compounds in heterocyclic chemistry. These compounds serve as synthons for the development of pyridothienopyrimidines and related fused polyheterocyclic systems, demonstrating their significant role in expanding the chemical space for potential pharmacological agents (Bakhite et al., 2005).

Biological Activities and Drug Development

A comprehensive review of various 4,5,6,7-tetrahydrothieno pyridine derivatives synthesized and evaluated for biological activities highlights the core's importance in drug development. These derivatives have shown potent activities in different models, suggesting that some could be considered as lead molecules for future drug development. This underlines the compound's pivotal role in medicinal chemistry as a core structure for developing new therapeutic agents (Sangshetti et al., 2014).

Materials Science and Polymer Research

In materials science, the synthesis and characterization of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, including 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, have been reported. These polyimides exhibit good solubility, thermal stability, and mechanical properties, highlighting the utility of tetrahydrothieno pyridine derivatives in developing advanced materials with potential applications in electronics and other high-performance materials sectors (Wang et al., 2006).

Safety And Hazards

The safety and hazards associated with “5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine” are not explicitly mentioned in the available literature.


Future Directions

The future directions for “5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine” could involve further studies on its pharmacological activities and potential applications in medicinal chemistry6.


Please note that this information is based on the available literature and may not be fully comprehensive. Further research may provide additional insights.


properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c15-13-3-1-11(2-4-13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSFITOKRGUJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203668
Record name PCR-5325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzyl)-4,5,6,7-tetrahydrothieno(3,2-C)pyridine

CAS RN

55157-56-7
Record name PCR-5325
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PCR-5325
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PCR-5325
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN7OS25243
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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